1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
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Overview
Description
1-{2-oxabicyclo[221]heptan-1-yl}ethan-1-amine is a bicyclic amine compound characterized by its unique oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The major products formed from these reactions include various functionalized bicyclic amines and their derivatives .
Scientific Research Applications
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane structure allows for specific binding interactions, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in functional groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring, leading to different chemical properties.
Cantharidin: A natural compound with a similar bicyclic structure but different biological activity
Uniqueness
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is unique due to its specific oxabicycloheptane structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFHNUTARIPGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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